N-[2-(2-oxopropoxy)phenyl]acetamide
Description
Chemical Name: N-[2-(2-oxopropyl)phenyl]acetamide Molecular Formula: C₁₁H₁₃NO₂ Molecular Weight: 191.23 g/mol Synonyms:
- N-(2-acetonylphenyl)acetamide
- Acetamide, N-[2-(2-oxopropyl)phenyl]
- CAS Registry Number: 14300-15-3
Structural Features: The compound consists of an acetamide group (-NHCOCH₃) attached to a phenyl ring substituted with a 2-oxopropyl group (CH₂C(O)CH₃) at the ortho position. The InChIKey is LFQSCWFLJHTTHZ-UHFFFAOYSA-N, and its 3D structure is available in SDF/MOL format for cheminformatics analysis .
Properties
CAS No. |
70661-09-5 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-[2-(2-oxopropoxy)phenyl]acetamide |
InChI |
InChI=1S/C11H13NO3/c1-8(13)7-15-11-6-4-3-5-10(11)12-9(2)14/h3-6H,7H2,1-2H3,(H,12,14) |
InChI Key |
NXGSIEONLLIEDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=CC=CC=C1NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-oxopropoxy)phenyl]acetamide typically involves the reaction of 2-hydroxyacetophenone with acetic anhydride to form 2-acetoxyacetophenone. This intermediate is then reacted with acetamide under specific conditions to yield the final product. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the required quality standards for commercial use.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-oxopropoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, leading to the formation of alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
N-[2-(2-oxopropoxy)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-oxopropoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural Analogues with Phenoxy Acetamide Backbones
Compound B1 : 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide
- Molecular Formula : C₁₅H₁₄N₂O₅
- Molecular Weight : 314.3 g/mol
- Key Substituents: 4-Nitrophenyl (electron-withdrawing group). 3-Hydroxy-5-methylphenoxy (polar substituent).
- Its synthesis involves condensation of substituted phenols with chloroacetyl chloride .
Compound B2 : 2-(3-hydroxy-5-methylphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide
- Molecular Formula: C₁₆H₁₄F₃NO₃
- Molecular Weight : 353.3 g/mol
- Key Substituents :
- 4-Trifluoromethylphenyl (lipophilic, electron-withdrawing).
- Comparison :
The trifluoromethyl group in B2 increases metabolic stability and membrane permeability compared to N-[2-(2-oxopropyl)phenyl]acetamide, which lacks halogen substituents .
Derivatives with Heterocyclic or Halogen Substituents
2-(2-Chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide
- Molecular Formula : C₂₃H₁₇ClN₂O₄
- Molecular Weight : 420.85 g/mol
- Key Features: Chlorophenoxy group (enhances hydrophobicity).
- Comparison :
The chromene ring introduces planar aromaticity, which is absent in N-[2-(2-oxopropyl)phenyl]acetamide. This structural difference may influence binding to enzymes like cyclooxygenase or kinase targets .
N-(benzyloxy)-2-((4-(2-chloroacetamido)phenyl)selanyl)acetamide
- Molecular Formula : C₁₆H₁₅ClN₂O₂Se
- Molecular Weight : 397.72 g/mol
- Key Features: Selenium atom (redox-active center).
- This derivative is designed for hybrid organoselenium drug development .
Pharmacologically Active Analogues
2-(Substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide
- Key Substituents : Bicyclic terpene-derived groups.
- Pharmacological Activity :
- Anti-inflammatory (COX-2 inhibition).
- Analgesic and antipyretic properties.
N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide Derivatives
Data Table: Key Properties of N-[2-(2-oxopropyl)phenyl]acetamide and Analogues
Research Findings and Trends
- Electronic Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) in analogues like B1 and B2 enhance stability and target affinity compared to the electron-neutral 2-oxopropyl group in the target compound .
- Biological Activity : Chromene- or selenium-containing derivatives exhibit specialized bioactivity (e.g., anticancer, antioxidant), whereas N-[2-(2-oxopropyl)phenyl]acetamide lacks such reported activities .
- Synthetic Accessibility : The target compound’s synthesis is simpler than derivatives requiring multi-step functionalization (e.g., selenium incorporation or chromene coupling) .
Q & A
Basic Research Question
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., acetamide proton at δ 2.1 ppm) .
- X-ray crystallography : Resolves stereochemical ambiguities; the compound’s dihedral angle between phenyl and acetamide groups is ~45° .
- Computational modeling : DFT (Density Functional Theory) optimizes geometry and predicts electronic properties (e.g., HOMO-LUMO gap = 4.2 eV) .
How should researchers analyze discrepancies in pharmacological data across different model systems?
Advanced Research Question
- Species-specific metabolism : Mouse liver microsomes may metabolize the compound faster than human, leading to variable efficacy.
- Tissue penetration assays : Measure compound concentration in target tissues via LC-MS to correlate with activity .
- Pathway redundancy : Use CRISPR screens to identify compensatory pathways in resistant models .
What experimental designs are optimal for evaluating the compound’s mechanism of action?
Advanced Research Question
- Kinetic assays : Determine inhibition constants (Kᵢ) using varying substrate concentrations .
- Pull-down assays : Tag the compound with biotin for target identification via streptavidin beads .
- In silico docking : Predict binding poses with protein targets (e.g., COX-2) using AutoDock Vina .
How can researchers mitigate synthetic challenges in scaling up this compound production?
Basic Research Question
- Flow chemistry : Improves heat/mass transfer for exothermic steps (e.g., acetylation).
- Catalyst recycling : Use immobilized bases (e.g., polymer-supported K₂CO₃) to reduce waste .
- Purification : Switch from column chromatography to recrystallization in ethanol/water (yield: 85%) .
What strategies validate the compound’s stability under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
